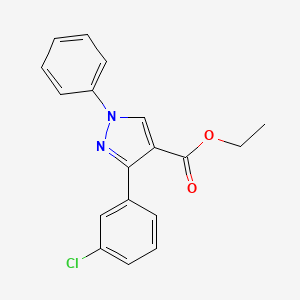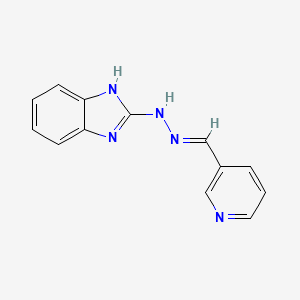
nicotinaldehyde 1H-benzimidazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone, also known as NBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBH is a derivative of benzimidazole and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and repair. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the activity of protein kinase C, which is a key signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit potent antitumor and antiviral activity, as well as potential applications in the treatment of Alzheimer's disease. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit antioxidant activity, which may have potential applications in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is its potent antitumor and antiviral activity, which makes it a promising candidate for the development of new anticancer and antiviral drugs. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been found to possess potential applications in the treatment of Alzheimer's disease. However, one of the main limitations of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone. One potential direction is the development of new nicotinaldehyde 1H-benzimidazol-2-ylhydrazone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde 1H-benzimidazol-2-ylhydrazone and its potential applications in various fields. Furthermore, the development of new drug delivery systems for nicotinaldehyde 1H-benzimidazol-2-ylhydrazone may enhance its therapeutic efficacy and reduce potential toxicity.
Méthodes De Synthèse
Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been synthesized through various methods, including the reaction of 2-aminobenzimidazole with nicotinaldehyde in the presence of ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-aminobenzimidazole with nicotinic acid hydrazide in the presence of acetic anhydride. The reaction mixture is heated under reflux, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
Nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. Additionally, nicotinaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-6-12-11(5-1)16-13(17-12)18-15-9-10-4-3-7-14-8-10/h1-9H,(H2,16,17,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLQJXXNMPYPEU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)
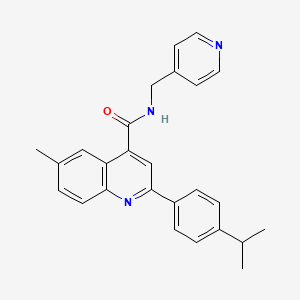
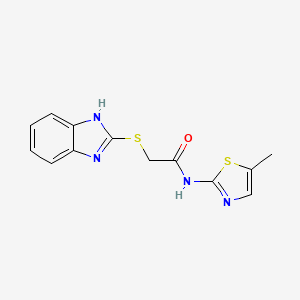
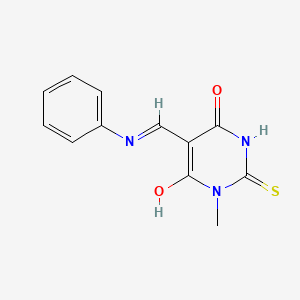
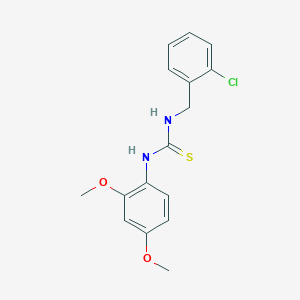
methanone](/img/structure/B5875474.png)
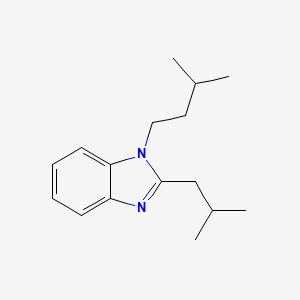
![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)
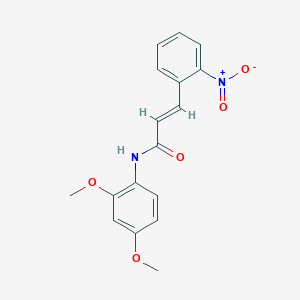
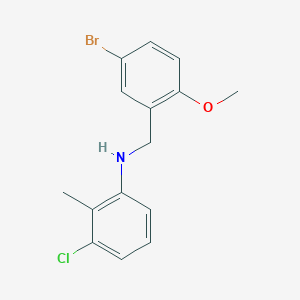
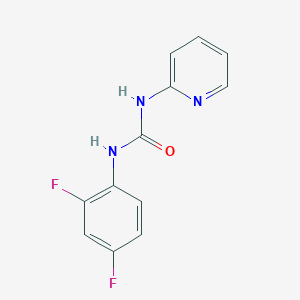
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)
![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
